N-(4-methoxypentyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxypentyl)cyclopropanamine is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol It is characterized by the presence of a cyclopropane ring attached to an amine group, with a 4-methoxypentyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxypentyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 4-methoxypentyl halides under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxypentyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of N-(4-methoxypentyl)cyclopropanone.
Reduction: Formation of N-(4-methoxypentyl)cyclopropylamine.
Substitution: Formation of various substituted cyclopropanamines depending on the electrophile used.
Scientific Research Applications
N-(4-methoxypentyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxypentyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(4-methoxypentyl)cyclopropanamine can be compared with other similar compounds, such as:
Cyclopropanamine: Lacks the 4-methoxypentyl substituent, making it less complex.
N-(4-methoxyphenyl)cyclopropanamine: Contains a phenyl group instead of a pentyl group, leading to different chemical properties.
N-(4-methoxybutyl)cyclopropanamine: Has a shorter alkyl chain, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
N-(4-methoxypentyl)cyclopropanamine |
InChI |
InChI=1S/C9H19NO/c1-8(11-2)4-3-7-10-9-5-6-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
GQXVGMIMHFZJBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCNC1CC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.